3-(1,1-Difluoroethyl)-5-fluoroaniline
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Overview
Description
3-(1,1-Difluoroethyl)-5-fluoroaniline is an aromatic amine compound characterized by the presence of both difluoroethyl and fluoro groups attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride (CH3CF2Cl) as the difluoroalkylating reagent . This reaction is carried out under specific conditions to ensure the successful attachment of the difluoroethyl group.
Industrial Production Methods
Industrial production of 3-(1,1-Difluoroethyl)-5-fluoroaniline may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of efficient catalysts and reagents, along with controlled reaction environments, is crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-Difluoroethyl)-5-fluoroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. For example, the nickel-catalyzed difluoroethylation reaction mentioned earlier uses 1,1-difluoroethyl chloride as the reagent .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted aromatic compounds.
Scientific Research Applications
3-(1,1-Difluoroethyl)-5-fluoroaniline has several scientific research applications, including:
Biology: It can be used in biological studies to investigate the effects of fluorinated compounds on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,1-Difluoroethyl)-5-fluoroaniline involves its interaction with molecular targets and pathways within biological systems. The presence of fluorine atoms can significantly alter the compound’s reactivity and interactions with enzymes and receptors. For example, fluorinated compounds often exhibit enhanced metabolic stability and altered binding affinities to target proteins .
Comparison with Similar Compounds
Similar Compounds
3-(1,1-Difluoroethyl)aniline: This compound is similar in structure but lacks the additional fluoro group on the aromatic ring.
1,1-Difluoroethyl chloride: Used as a reagent in the synthesis of difluoroethylated aromatic compounds.
Uniqueness
3-(1,1-Difluoroethyl)-5-fluoroaniline is unique due to the presence of both difluoroethyl and fluoro groups, which impart distinct chemical and biological properties
Properties
Molecular Formula |
C8H8F3N |
---|---|
Molecular Weight |
175.15 g/mol |
IUPAC Name |
3-(1,1-difluoroethyl)-5-fluoroaniline |
InChI |
InChI=1S/C8H8F3N/c1-8(10,11)5-2-6(9)4-7(12)3-5/h2-4H,12H2,1H3 |
InChI Key |
LWYIMXJBBWWURN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC(=CC(=C1)F)N)(F)F |
Origin of Product |
United States |
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